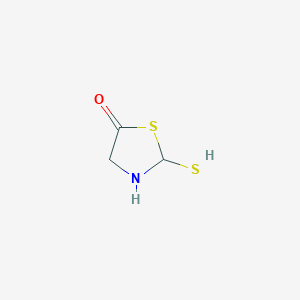

Rhodanine

Description

Significance of Thiazolidinone Scaffolds in Chemical Sciences

The thiazolidinone scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govump.edu.pl This versatility has led to the development of numerous thiazolidinone derivatives with a broad spectrum of pharmacological activities. researchgate.netnih.govacs.org The ability to introduce substituents at various positions on the ring allows chemists to fine-tune the electronic and steric properties of the molecule, significantly influencing its biological effects. orientjchem.orgnih.gov

The chemical reactivity of the thiazolidinone ring, particularly the active methylene (B1212753) group at the C-5 position in 4-thiazolidinones, provides a facile route for derivatization through reactions like the Knoevenagel condensation. nih.govsciensage.info This reactivity makes thiazolidinones valuable building blocks in organic synthesis for the construction of more complex molecular architectures. frontiersin.orgresearchgate.net

Historical Context of 2-Mercaptothiazolidin-5-one Research

Research into thiazolidinone derivatives has been ongoing for over a century, with significant growth in interest from the mid-20th century. nih.govresearchgate.net The discovery of the thiazolidine (B150603) ring in naturally occurring and vital compounds like penicillin spurred extensive investigation into this class of heterocycles. researchgate.netajpamc.com While much of the early and extensive research focused on 4-thiazolidinones and their derivatives like rhodanine (B49660) (2-thioxo-4-thiazolidinone), the synthesis and properties of other isomers, including those with a carbonyl at the 5-position, have also been explored. nih.govsemanticscholar.org

The synthesis of 2-mercaptothiazolidine derivatives, which can exist in tautomeric forms, has been a subject of study, often involving the reaction of appropriate starting materials with carbon disulfide or its derivatives. rsc.org For instance, formal [3+2] annulation reactions of 3-aminooxetanes with carbon disulfide have been shown to produce mercaptothiazolidines efficiently. rsc.org The exploration of different synthetic routes continues to be an active area of research, driven by the potential applications of these compounds. researchgate.netnih.gov

Structural Features and Nomenclature Considerations for 2-Mercaptothiazolidin-5-one and Related Isomers

The nomenclature of thiazolidinones follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). pdmu.edu.uamsu.edu The core structure is a thiazolidine ring, a saturated five-membered heterocycle containing one sulfur and one nitrogen atom. The "-one" suffix indicates the presence of a carbonyl group (C=O) on the ring. The numbering of the ring atoms typically starts with sulfur as position 1, followed by the adjacent carbon, and then the nitrogen at position 3. e3s-conferences.org

Isomerism in Thiazolidinones:

Thiazolidinones can exist as several constitutional isomers, which have the same molecular formula but differ in the connectivity of their atoms. bspublications.netsaskoer.ca The primary distinction is the position of the carbonyl group, leading to 2-thiazolidinones, 4-thiazolidinones, and 5-thiazolidinones.

The compound of focus, 2-Mercaptothiazolidin-5-one , specifies the carbonyl group at position 5 and a mercapto (-SH) group at position 2. However, this structure is subject to tautomerism, a form of isomerism involving the migration of a proton and the shifting of double bonds. bspublications.net

Tautomerism:

2-Mercaptothiazolidin-5-one can exist in equilibrium with its thione tautomer, Thiazolidine-2-thione-5-one . This is an amide-thioamide type of tautomerism where the proton can reside on the nitrogen atom (lactam form) or the exocyclic sulfur atom (lactim form).

Thiol (Mercapto) form: Contains a C=N double bond within the ring and an S-H group.

Thione form: Contains an N-H group and a C=S double bond (thiocarbonyl).

A similar and more extensively studied tautomerism occurs in the this compound family (2-thioxo-4-thiazolidinones). researchgate.net Spectroscopic studies have shown that these compounds often exist predominantly in the thione form in the solid state and in solution. researchgate.net The exact equilibrium between the tautomers of 2-Mercaptothiazolidin-5-one would depend on factors like the solvent, temperature, and pH.

Below is a table summarizing the key structural isomers and tautomers related to the thiazolidinone core.

| Compound Name | Key Structural Features | Isomer/Tautomer Relationship |

| 2-Mercaptothiazolidin-5-one | Carbonyl at C5, Mercapto group at C2 | Tautomer of Thiazolidine-2-thione-5-one |

| Thiazolidine-2-thione-5-one | Carbonyl at C5, Thione group at C2 | Tautomer of 2-Mercaptothiazolidin-5-one |

| This compound (2-Thioxo-4-thiazolidinone) | Carbonyl at C4, Thione group at C2 | Constitutional Isomer |

| Isothis compound (4-Thioxo-2-thiazolidinone) | Carbonyl at C2, Thione group at C4 | Constitutional Isomer |

| Thiazolidine-2,4-dione | Carbonyl groups at C2 and C4 | Constitutional Isomer |

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWUVOGUEXMXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS2 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

950981-11-0 | |

| Record name | Polyrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950981-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026002 | |

| Record name | Rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline] | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER | |

| Record name | SID57260772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL | |

CAS No. |

141-84-4, 6913-23-1 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006913231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RHODANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O50LKL2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE) | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Strategies for 2 Mercaptothiazolidin 5 One

Classical Synthetic Routes

Classical syntheses of the 2-Mercaptothiazolidin-5-one ring system have been established, primarily relying on cyclization reactions where the carbonyl group at the C5 position is pre-installed in one of the key reagents.

Cyclocondensation Approaches

A foundational method for constructing the 2-Mercaptothiazolidin-5-one scaffold involves the cyclization of N-thiocarbamoyl-amino acid derivatives or related intermediates. This approach is distinct from the more common synthesis of 4-thiazolidinones, which often utilize thiourea (B124793) and α-haloacyl compounds.

A key strategy for synthesizing the 2-thioxo-1,3-thiazolidin-4-one ring, a tautomer of 2-mercaptothiazolidin-5-one, involves the reaction of thioglycolic acid with an isothiocyanate. For instance, the reaction of thiophene-2-carbonyl isothiocyanate with thioglycolic acid in acetonitrile (B52724) at room temperature yields 2-(thiophene-2-carbonylcarbamothioylthio)acetic acid. jst.go.jp This intermediate, upon cyclization, can form the desired thiazolidinone ring. The mechanism proceeds through the formation of a thiourea linkage followed by an intramolecular condensation to build the heterocyclic core.

Another related classical approach is the reaction of primary amines with carbon disulfide and an appropriate acid chloride, such as fumaryl (B14642384) chloride, in an aqueous medium. This multicomponent reaction provides a direct route to 2-thioxo-1,3-thiazolidin-4-one derivatives. thieme-connect.comnih.gov

The efficiency of these cyclocondensation reactions is highly dependent on the reaction conditions. Parameters such as solvent, temperature, and the presence of a catalyst or base play a crucial role in maximizing the yield and purity of the final product.

For the synthesis of 2-thioxo-1,3-thiazolidin-4-one derivatives via the reaction of hydrazinecarbothioamides with dimethyl acetylenedicarboxylate (B1228247) (DMAD), ethanol (B145695) is a commonly used solvent, with reactions often requiring reflux for several hours to achieve good yields. doi.org The choice of base is also critical; in syntheses involving active methylene (B1212753) compounds and phenyl isothiocyanate, a potassium hydroxide (B78521) medium is used to form a non-isolable sulfide (B99878) salt which then undergoes heterocyclization upon treatment with chloroacetyl chloride. researchgate.net

The table below summarizes the optimization of catalysts and solvents for a related Knoevenagel condensation, which is often a subsequent step in derivatizing the core structure. While not a direct synthesis of the core, it illustrates the typical parameters explored to optimize yields in this area of heterocyclic chemistry.

| Entry | Catalyst | Solvent | Yield (%) |

| 1 | Piperidine (B6355638) | Ethanol | 65 |

| 2 | Pyrrolidine | THF | 20 |

| 3 | Et3N | DMF | 30 |

| 4 | DBU | DCM | 40 |

| 5 | DABCO | Toluene | 25 |

| 6 | DABCO | Methanol | 90 |

| Data adapted from a study on the synthesis of (Z)-5-benzylidene-2-(phenylamino)thiazol-4(5H)-one, illustrating common optimization parameters. researchgate.net |

Oxidation of 2-Mercaptothiazolidine Derivatives

The synthesis of 2-Mercaptothiazolidin-5-one via the direct oxidation of a 2-mercaptothiazolidine precursor at the C5 position is not a commonly reported method in the reviewed literature. The primary challenge lies in selectively oxidizing the C5 methylene group without affecting the sensitive thiol functionality or other parts of the ring.

While direct C5-oxidation is not standard, oxidation is a key reaction for this class of compounds in other contexts. For example, thioglycolic acid, a potential precursor, is readily oxidized by air to its corresponding disulfide. lmaleidykla.lt This sensitivity to oxidation underscores the difficulty of achieving controlled C5-oxidation. Any proposed mechanism would need to account for the activation of the C-H bond at the 5-position, possibly through radical abstraction or enolate formation, followed by reaction with a suitable oxidizing agent. However, specific and reliable protocols for this transformation leading to 2-Mercaptothiazolidin-5-one are not well-documented in scientific literature.

Modern Catalytic and Advanced Synthetic Approaches

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency and environmental footprint of heterocyclic synthesis. These include microwave-assisted synthesis and the development of novel catalytic systems.

Microwave irradiation has been successfully employed to shorten reaction times for the synthesis of derivatives, such as in Knoevenagel condensations of rhodanine (B49660) precursors with aldehydes. mdpi.comresearchgate.net For example, using microwave reactors like the Synthewave® 402, reaction times can be reduced to as little as 20-60 minutes at 80 °C. researchgate.net

The use of novel catalysts is another area of progress. While specific applications for the synthesis of 2-Mercaptothiazolidin-5-one are still emerging, related thiazolidinone syntheses have benefited from catalysts like deep eutectic solvents, which offer advantages such as being environmentally friendly and enabling solvent-free reaction conditions. ijaers.com Similarly, heterogeneous catalysts are being explored to simplify product purification and catalyst recycling. nih.gov For instance, the synthesis of 1,3-thiazolidin-4-ones has been achieved using catalysts like ammonium (B1175870) persulfate under solvent-free conditions or reusable acidic ionic liquids. nih.gov These modern approaches hold promise for future applications in the specific synthesis of the 5-oxo isomer.

Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems, including the thiazolidinone core. mlsu.ac.innih.govmdpi.com While direct metal-catalyzed syntheses exclusively leading to 2-Mercaptothiazolidin-5-one are not extensively documented, related methodologies for this compound and other thiazolidine (B150603) derivatives provide a strong foundation for potential synthetic routes.

Palladium-catalyzed reactions, for instance, have been employed in the synthesis of various thiazolidine derivatives. nih.gov These reactions often involve cross-coupling and cyclization steps that could be tailored for the synthesis of the 5-one isomer. For example, a palladium catalyst could facilitate the intramolecular cyclization of a suitably substituted thio-precursor. Silver complexes have also been utilized in the synthesis of related mercaptothiazole derivatives, suggesting their potential applicability. nih.gov

Cobalt and other transition metals are known to catalyze carbene insertion reactions, which could be a viable strategy for constructing the thiazolidinone ring. snnu.edu.cn Furthermore, metal-catalyzed multicomponent reactions, as will be discussed in the following section, often rely on a metal catalyst to orchestrate the assembly of the final product. The choice of metal catalyst can significantly influence the regioselectivity of the cyclization, which would be a critical factor in selectively forming the 5-one isomer over the more common 4-one (this compound) structure.

Table 1: Potential Metal Catalysts for Thiazolidinone Synthesis

| Catalyst Type | Potential Application in 2-Mercaptothiazolidin-5-one Synthesis | Reference |

| Palladium Complexes | Intramolecular cyclization, Cross-coupling reactions | nih.gov |

| Silver Complexes | Synthesis of mercaptothiazole derivatives | nih.gov |

| Cobalt Complexes | Carbene insertion reactions for ring formation | snnu.edu.cn |

| Nickel Complexes | Catalysis of multicomponent reactions | mdpi.com |

It is important to note that while these catalysts are effective for related structures, their specific application to produce 2-Mercaptothiazolidin-5-one would require further research and optimization of reaction conditions.

Multicomponent Reactions Incorporating the Thiazolidinone Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.commdpi.comnih.govjocpr.com This approach aligns well with the principles of green chemistry by minimizing waste and improving atom economy. nih.gov Several MCRs have been developed for the synthesis of this compound and other thiazolidinone derivatives, and these can be conceptually adapted for the synthesis of 2-Mercaptothiazolidin-5-one. nih.govoatext.comresearchgate.nettandfonline.com

A common MCR approach to the this compound scaffold involves the reaction of an amine, carbon disulfide, and an activated acetylene (B1199291) or a derivative of chloroacetic acid. researchgate.net To obtain the 5-one isomer, a different set of starting materials would be required. A hypothetical MCR for 2-Mercaptothiazolidin-5-one could involve the reaction of an α-amino acid, carbon disulfide, and a suitable coupling agent that facilitates the specific 5-oxo cyclization.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for generating molecular diversity. rug.nl While typically used for peptide and depsipeptide synthesis, modifications of these reactions could potentially lead to the formation of the desired thiazolidinone ring system. For instance, a sequential MCR could first form a key intermediate that then undergoes cyclization to the 5-one product. dovepress.com

Table 2: Comparison of MCRs for Thiazolidinone Synthesis

| Reaction Name | Typical Products | Potential Adaptation for 2-Mercaptothiazolidin-5-one | Key Starting Materials | Reference |

| This compound Synthesis | 2-Thioxo-1,3-thiazolidin-4-ones | Modification of starting materials to favor 5-oxo cyclization | Amine, Carbon Disulfide, Activated Acetylene/Chloroacetic Acid Derivative | researchgate.net |

| Ugi Reaction | α-Acylamino Amides | Post-MCR cyclization of a functionalized Ugi product | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | rug.nl |

| Asinger Reaction | 3-Thiazolines | Modification of reaction conditions and substrates | Ketone, Ammonia, Sulfur, α-Halo-carbonyl compound | dovepress.com |

The development of a specific MCR for the direct synthesis of 2-Mercaptothiazolidin-5-one remains an active area of research.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to reduce the environmental impact of chemical processes. mlsu.ac.innih.govacs.org These principles can be effectively applied to the synthesis of 2-Mercaptothiazolidin-5-one.

Key green chemistry considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. MCRs are inherently advantageous in this regard. nih.gov

Use of Safer Solvents: Whenever possible, reactions should be conducted in environmentally benign solvents such as water or ethanol, or even under solvent-free conditions. mdpi.comnih.gov Some syntheses of related thiazolidinones have been successfully carried out in aqueous media or using recyclable ionic liquids. nih.gov

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. This reduces waste and often allows for milder reaction conditions. acs.org Both metal and organocatalysts can be employed.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Microwave-assisted synthesis can also be a green alternative, often leading to shorter reaction times and higher yields. nih.gov

For the synthesis of 2-Mercaptothiazolidin-5-one, a green approach would favor a one-pot, multicomponent reaction using a recyclable catalyst in an aqueous or biodegradable solvent. Research into such methodologies is crucial for the sustainable production of this and other important heterocyclic compounds.

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactions of the Thiazolidinone Ring

The thiazolidinone ring in 2-Mercaptothiazolidin-5-one possesses both nucleophilic and electrophilic characteristics. The sulfur atom of the thiol group is a prominent nucleophilic center, particularly in its deprotonated thiolate form. The nitrogen atom within the ring also has a lone pair of electrons, but its nucleophilicity is generally lower than that of the thiol. Electrophilic sites include the carbonyl carbon, which is susceptible to attack by nucleophiles, and the protons on both the thiol and the ring nitrogen. Furthermore, the methylene (B1212753) (CH₂) group at the C4 position, being adjacent to the carbonyl group, has acidic protons and can be deprotonated to form a nucleophilic enolate.

Reactions at the Thiol Group (-SH)

The thiol group is one of the most reactive functionalities in the 2-Mercaptothiazolidin-5-one molecule, readily participating in oxidation, alkylation, and acylation reactions.

The oxidation state of the sulfur atom in the thiol group can be readily altered. The course of the reaction depends significantly on the nature and strength of the oxidizing agent employed.

Formation of Disulfides: In the presence of mild oxidizing agents such as hydrogen peroxide, iodine, or even atmospheric oxygen, two molecules of 2-Mercaptothiazolidin-5-one can couple to form a disulfide. This reaction involves the removal of a hydrogen atom from each of the two thiol groups, leading to the formation of a sulfur-sulfur bond. This dimerization is a common and characteristic reaction of thiols.

Formation of Sulfonic Acids: The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide, can lead to the complete oxidation of the thiol group. This process typically proceeds through intermediate oxidation states (sulfenic and sulfinic acids) to yield a sulfonic acid (-SO₃H).

| Reaction Type | Reagent Class | Product |

| Dimerization | Mild Oxidants (e.g., I₂, H₂O₂, air) | Disulfide |

| Full Oxidation | Strong Oxidants (e.g., KMnO₄, HNO₃) | Sulfonic Acid |

The nucleophilic nature of the thiol group makes it a prime target for electrophilic reagents, enabling the straightforward introduction of alkyl and acyl groups.

S-Alkylation: The thiol can be converted into its more nucleophilic thiolate anion (S⁻) by treatment with a base. This thiolate readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in a nucleophilic substitution reaction (Sₙ2 type) to form thioethers.

S-Acylation: Similarly, the thiol group can be acylated to form thioesters. This is typically achieved by reacting it with acylating agents like acyl chlorides or acid anhydrides. The reaction often proceeds more efficiently in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the liberated acid (e.g., HCl) and to generate the more reactive thiolate.

| Strategy | Electrophilic Reagent | Functional Group Formed |

| Alkylation | Alkyl Halide (R-X) | Thioether (S-R) |

| Acylation | Acyl Chloride (R-COCl) or Anhydride | Thioester (S-COR) |

Reactions at the Carbonyl Group (C=O)

The carbonyl group at the C5 position of the ring is part of a thio-hemiaminal structure, which confers reactivity similar to that of an amide. Due to resonance stabilization from the adjacent ring nitrogen, this carbonyl group is less electrophilic and thus less reactive than the carbonyl of a ketone or an aldehyde.

Reduction of the amide-like carbonyl group in the thiazolidinone ring is possible but generally requires potent reducing agents.

Substitution Reactions on the Thiazolidinone Ring

The saturated carbon atoms of the thiazolidinone ring are generally not susceptible to direct substitution. However, the C4 position is activated by the adjacent C5-carbonyl group, making its protons acidic and enabling it to participate in substitution reactions via an enolate intermediate.

Reactions via C4-Enolate: The methylene group at the C4 position possesses nucleophilic potential. researchgate.net In the presence of a suitable base, a proton can be abstracted to form a carbanion or enolate. This nucleophilic intermediate can then attack various electrophiles. A notable example is the Knoevenagel condensation, where the C4-enolate reacts with aldehydes or ketones. This reaction results in the formation of a new carbon-carbon bond at the C4 position, typically yielding a 4-ylidene derivative (a compound with a C=C double bond exocyclic to the C4 position) after subsequent dehydration. researchgate.netnih.gov

| Reactive Site | Intermediate | Reaction Type | Typical Electrophile | Resulting Structure |

| C4-Methylene | Enolate/Carbanion | Condensation (e.g., Knoevenagel) | Aldehyde (R-CHO) | 4-Ylidene derivative |

Ring-Opening and Ring-Closure Reactions

The thiazolidin-5-one ring, while relatively stable, can undergo cleavage or expansion under specific conditions. Conversely, various synthetic routes rely on ring-closure reactions to form this heterocyclic system.

Ring-Opening Reactions: The stability of the thiazolidin-5-one ring is susceptible to alkaline conditions. Treatment with aqueous potassium hydroxide (B78521) or barium hydroxide can induce a slow ring-opening through hydrolysis, yielding a dithiocarbamate-derived carboxylic acid. sciencehub.eg Increasing the concentration of the alkali can further promote degradation of the molecule. sciencehub.eg For instance, the hydrolysis of the related rhodanine (B49660) (2-thioxothiazolidin-4-one) has been shown to proceed via ring-opening to form a potent thioenolate intermediate, which is a key mechanism for its activity as a metallo-β-lactamase inhibitor. nih.gov Similarly, simple 5-thiazolidinones have been observed to undergo ring cleavage in boiling water. researchgate.net

Ring-Expansion Reactions: The 2-thioxothiazolidin-5-one (B7759774) core can also serve as a precursor for larger heterocyclic structures. A notable example is the reaction with amino ketones in the presence of ethereal HCl, which provides a synthetic route to substituted benzodiazepines, an important class of psychopharmacological agents. sciencehub.eg This transformation involves the cleavage of the thiazolidinone ring and subsequent annulation to form the seven-membered benzodiazepine (B76468) ring.

Ring-Closure Synthesis: The formation of the 2-thioxothiazolidin-5-one ring is a key step in its synthesis. A common method involves the acidification of dithiocarbamates derived from glycinamides and carbon disulfide. sciencehub.eg Another fundamental approach is the cyclization of reactants that bear an N-C-S fragment (like thioureas or dithiocarbamates) by treating them with α-halocarbonyl compounds, such as chloroacetyl chloride. sciencehub.egnih.gov These ring-closure reactions are crucial for accessing the core thiazolidinone structure for further functionalization.

Advanced Reaction Mechanisms and Kinetics

The reactivity of the 2-thioxothiazolidin-5-one scaffold is exploited in various organic transformations. While detailed kinetic studies are not widely available for this specific isomer, the mechanisms of key reactions have been investigated for the closely related and extensively studied this compound (2-thioxothiazolidin-4-one) derivatives.

Knoevenagel Condensation Mechanism: One of the most important reactions of rhodanines involves the C5 position. The methylene group at C5 is activated by the two adjacent carbonyl and thiocarbonyl groups, making it acidic. In the presence of a base (e.g., piperidine (B6355638), triethylamine), this proton is abstracted to form a nucleophilic enolate or carbanion. This intermediate then attacks an electrophilic aldehyde or ketone in a classic Knoevenagel condensation mechanism, leading to a 5-ylidene derivative after dehydration. nih.govekb.eg

Ring-Opening Polymerization Mechanism: this compound can act as an initiator for the anionic ring-opening polymerization (AROP) of monomers like thiirane (B1199164). The mechanism involves the deprotonation of the N-H proton of the this compound ring by a strong base. The resulting anion attacks the thiirane monomer, initiating the polymerization process to produce cyclic polythioethers. nih.govresearchgate.net This dual functionality—acting as a monomer in Knoevenagel polymerization and an initiator in AROP—highlights the versatile reactivity of the this compound core. nih.gov

Hydrolytic Ring-Opening Mechanism: As mentioned previously, the ring-opening of this compound inhibitors of metallo-β-lactamases proceeds via hydrolysis. nih.gov The proposed mechanism involves nucleophilic attack of water or a hydroxide ion on one of the carbonyl carbons (C4 in this compound), leading to a tetrahedral intermediate. Subsequent cleavage of the amide bond results in the opening of the ring to form a dithiocarbamate, which then rearranges to the observed thioenolate that potently binds to the enzyme's active site. nih.gov Kinetic analyses support this hydrolytic mechanism, which transforms the initial this compound into a more potent inhibitory species.

Derivatives and Analog Design: Structure Activity Relationship Sar Exploration

Synthesis of Substituted 2-Mercaptothiazolidin-5-one Analogs

The synthesis of analogs of 2-mercaptothiazolidin-5-one is a cornerstone of medicinal chemistry efforts to develop new therapeutic agents. The core structure offers multiple reactive sites—specifically the nitrogen atom, the methylene (B1212753) group adjacent to the carbonyl, and the mercapto group—that are amenable to chemical modification.

The nitrogen atom at position 3 (N-3) of the thiazolidinone ring is a common site for substitution to generate diverse analogs. The presence of a hydrogen atom on the nitrogen allows for various reactions, including N-alkylation and N-acylation. These modifications can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which in turn influences its interaction with biological targets. For instance, introducing different aryl or alkyl groups can enhance the compound's ability to fit into specific binding pockets of enzymes or receptors. The synthesis of N-substituted derivatives often involves reacting the parent thiazolidinone with alkyl halides or acyl chlorides in the presence of a base.

The most prevalent and significant modification of the thiazolidinone core involves the introduction of substituents at the C-5 position, typically achieved via a Knoevenagel condensation reaction. nih.govresearchgate.nettue.nlrsc.org This reaction utilizes the active methylene group at the C-4 position, which is adjacent to the C-5 carbonyl group. The C-4 protons are acidic and can be removed by a base (such as piperidine (B6355638) or sodium acetate), generating a nucleophilic carbanion. researchgate.nettue.nl This carbanion then attacks the electrophilic carbonyl carbon of various aldehydes or ketones. Subsequent dehydration results in the formation of a C4=C exocyclic double bond, yielding a 4-ylidene-2-mercaptothiazolidin-5-one derivative. This methodology is highly effective for creating a wide array of analogs with diverse substituents at the 5-position. nih.gov

The general scheme for the Knoevenagel condensation is presented below:

Step 1: Catalyst Activation: A basic catalyst, such as piperidine, abstracts a proton from the active methylene group (C-4) of the thiazolidinone ring.

Step 2: Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde or ketone.

Step 3: Dehydration: The intermediate alcohol undergoes dehydration to form a stable C=C double bond, yielding the 5-ylidene product.

This synthetic route is crucial for exploring SAR, as the nature of the substituent introduced via the aldehyde has a profound impact on biological activity. tandfonline.com

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug design to create novel compounds with potentially enhanced activity or a dual mode of action. tandfonline.commdpi.com The 2-mercaptothiazolidin-5-one scaffold is frequently conjugated with other biologically active heterocyclic systems, such as isatins and benzimidazoles. academie-sciences.fruobasrah.edu.iqnih.govmdpi.com

Isatin (B1672199) Conjugates: Isatin (1H-indole-2,3-dione) and its derivatives are well-known for a broad spectrum of pharmacological properties. academie-sciences.frdovepress.com The conjugation of isatin with a thiazolidinone ring is typically achieved through the Knoevenagel condensation. academie-sciences.frmdpi.com In this reaction, the active methylene group at C-4 of the thiazolidinone condenses with the C-3 carbonyl group of the isatin ring. This creates a hybrid molecule that incorporates the structural features of both heterocyclic systems. mdpi.comdovepress.com The synthesis allows for variation in both the isatin and thiazolidinone moieties to optimize biological activity.

Benzimidazole (B57391) Conjugates: Benzimidazole is another privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds. nih.govresearchgate.net Hybrid molecules incorporating both benzimidazole and thiazolidinone rings have been synthesized to explore potential synergistic effects. uobasrah.edu.iqnih.gov The synthesis often involves a multi-step process where a benzimidazole-containing aldehyde is first prepared and then subjected to a Knoevenagel condensation with the thiazolidinone core. researchgate.net These hybrid structures are evaluated for various biological activities, with SAR studies indicating that the nature and position of substituents on the benzimidazole ring are critical for potency. uobasrah.edu.iqnih.gov

Design Principles for Modulating Biological Activity

The design of potent and selective 2-mercaptothiazolidin-5-one analogs is guided by established SAR principles derived from extensive biological screening of synthesized derivatives. tandfonline.comnih.govacs.org These principles help predict how structural changes will affect the compound's interaction with its biological target.

Importance of the 5-Ylidene Substituent: The substituent at the 5-ylidene position, introduced via the Knoevenagel condensation, is a primary determinant of biological activity. mdpi.comacs.org The electronic properties and steric bulk of this group are critical.

Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃, -OH, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) on an aromatic ring at this position can drastically alter the activity profile. mdpi.com

Steric Factors: The size and shape of the substituent influence how the molecule fits into the target's binding site.

Role of the N-3 Substituent: Modifications at the N-3 position also play a crucial role in modulating activity. Introducing various functionalities can alter the compound's solubility, membrane permeability, and ability to form key hydrogen bonds with the target protein.

Pharmacophore Modeling: Computational tools such as pharmacophore modeling are employed to identify the essential structural features required for biological activity. researchgate.netnih.govnih.gov A pharmacophore model maps out the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for binding. This model then serves as a template for designing new analogs with a higher probability of being active. nih.gov

The following table summarizes the general influence of substitutions on the biological activity of thiazolidinone derivatives based on published research findings.

| Position of Modification | Type of Substituent | General Effect on Biological Activity |

| 5-Ylidene (Aryl Ring) | Electron-Withdrawing Group (e.g., -Cl, -NO₂) | Often enhances certain activities like antimicrobial or anticancer potential. mdpi.com |

| Electron-Donating Group (e.g., -OCH₃, -OH) | Can increase antioxidant activity and modulate other biological effects. researchgate.net | |

| Halogen Substitution (e.g., -F, -Br) | Position of halogen (ortho, meta, para) is critical for activity. Para-substitution is often favorable. | |

| N-3 Position | Small Alkyl Groups | Can modify lipophilicity and cell permeability. |

| Aromatic/Heterocyclic Rings | May introduce additional binding interactions and enhance potency. |

Conformational Analysis of Derivatives

Understanding the three-dimensional structure and conformational preferences of 2-mercaptothiazolidin-5-one derivatives is essential for rational drug design. The spatial arrangement of atoms determines how a molecule interacts with its biological target. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are used to elucidate these structural details. nih.govnih.govresearchgate.net

Recent studies on related 5-substituted thiazolidin-4-one derivatives using a combination of 2D-NMR experiments (like NOESY) and Density Functional Theory (DFT) calculations have provided significant insights into their preferred conformations. nih.govresearchgate.net These analyses have shown that such molecules typically adopt an exo conformation, where the substituent at the 5-position is oriented away from the thiazolidinone ring. nih.gov Furthermore, the stereochemistry of the multiple double bonds (C=N and C=C) has been determined, with specific isomers (e.g., Z or E) being energetically more favorable. nih.govresearchgate.net

Key Conformational Features:

Planarity: The core thiazolidinone ring and the attached ylidene group often form a relatively planar system, which can be important for stacking interactions with aromatic residues in a protein's active site.

Exo/Endo Isomerism: The orientation of the C-5 substituent relative to the ring is a critical conformational feature. The exo conformer is generally found to be more stable. nih.gov

Rotational Barriers: The energy barriers to rotation around single bonds connecting the core to its substituents determine the flexibility of the molecule.

X-ray crystallography provides definitive proof of the solid-state conformation and the precise arrangement of atoms and functional groups. nih.govmdpi.comnih.gov This technique has been used to confirm the structures of numerous thiazolidinone derivatives, validating the stereochemical outcomes of synthetic reactions and providing an accurate template for molecular docking and other in silico studies. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon and proton frameworks of a molecule. For 2-Mercaptothiazolidin-5-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of its structure. The analysis must consider the potential for tautomerism between the thiol (-SH) and thione (C=S) forms, although this analysis will focus on the named thiol tautomer.

¹H NMR Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum of 2-Mercaptothiazolidin-5-one is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by neighboring atoms and functional groups.

-CH₂- (C4 Protons): The two protons on the carbon adjacent to the carbonyl group (C5) and the nitrogen atom (N3) are diastereotopic. Therefore, they are expected to appear as two separate signals, each a doublet of doublets (dd), due to geminal coupling to each other and vicinal coupling to the proton on N3. Their chemical shift would likely be in the range of 3.5 - 4.5 ppm .

-CH- (C2 Proton): The proton on the carbon bearing the mercapto group is adjacent to the sulfur (S1) and nitrogen (N3) atoms. It is expected to appear as a singlet or a narrowly split multiplet, depending on coupling with the NH proton, with a chemical shift around 4.8 - 5.5 ppm .

-NH- (N3 Proton): The amide proton's chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It would likely appear as a broad singlet in the region of 7.0 - 8.5 ppm .

-SH- (Thiol Proton): The thiol proton also has a variable chemical shift and often appears as a broad singlet. Its resonance is typically found in the range of 1.5 - 2.5 ppm .

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -SH | 1.5 - 2.5 | Broad Singlet (br s) |

| -CH₂- | 3.5 - 4.5 | Doublet of Doublets (dd) |

| -CH- | 4.8 - 5.5 | Singlet (s) or Multiplet (m) |

¹³C NMR Analysis for Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the thiazolidinone ring. openstax.org

C=O (C5): The carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 195 - 210 ppm . openstax.org

-CH-S (C2): The carbon atom bonded to both a sulfur and a nitrogen atom would be significantly deshielded, with an expected chemical shift in the region of 60 - 75 ppm .

-CH₂- (C4): The methylene (B1212753) carbon, situated between the carbonyl group and the nitrogen atom, is predicted to resonate in the range of 40 - 55 ppm .

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (-CH₂-) | 40 - 55 |

| C2 (-CH-S) | 60 - 75 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling relationships. A key correlation would be observed between the NH proton and the two diastereotopic C4 protons. Depending on the coupling magnitude, a cross-peak might also be seen between the C2 proton and the NH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.gov It would show cross-peaks connecting the C4 carbon signal to the two C4 proton signals, and the C2 carbon signal to the C2 proton signal. The C5 carbonyl carbon, having no attached protons, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. nih.gov Expected key correlations include:

The C4 protons showing correlations to the C5 carbonyl carbon and the C2 carbon.

The C2 proton showing correlations to the C4 and C5 carbons.

The NH proton showing correlations to the C2 and C4 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Thiol, Carbonyl, and Thiazolidinone Ring

The IR spectrum of 2-Mercaptothiazolidin-5-one would be dominated by absorptions corresponding to its key functional groups.

N-H Stretch: A moderate to strong absorption band is expected in the range of 3200-3400 cm⁻¹ , characteristic of the N-H stretching vibration in the amide group.

S-H Stretch: A weak but sharp absorption band for the thiol group should appear around 2550-2600 cm⁻¹ . The weakness of this peak can sometimes make it difficult to identify.

C=O Stretch: A strong, sharp absorption band is predicted for the carbonyl (ketone) group. For a five-membered ring ketone, this band typically appears at a higher frequency than in an open-chain ketone, expected around 1740-1760 cm⁻¹ .

C-N Stretch: The stretching vibration of the C-N bond within the ring is expected to cause a moderate absorption in the 1200-1350 cm⁻¹ region.

C-S Stretch: The C-S stretching vibrations typically give rise to weak absorptions in the fingerprint region, around 600-800 cm⁻¹ .

Predicted IR Absorption Data Table

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Strong, Broad |

| S-H | Stretch | 2550 - 2600 | Weak, Sharp |

| C=O | Stretch | 1740 - 1760 | Strong, Sharp |

| C-N | Stretch | 1200 - 1350 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For 2-Mercaptothiazolidin-5-one (Molecular Formula: C₃H₅NO₂S), the predicted molecular weight is approximately 119.15 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 119. The fragmentation of this molecular ion would depend on the relative stability of the resulting fragments. chemguide.co.uk Plausible fragmentation pathways could include:

Loss of the thiol radical (•SH): This would result in a fragment ion at m/z = 86 .

Loss of carbon monoxide (CO): Alpha-cleavage next to the carbonyl group could lead to the loss of CO, producing a fragment at m/z = 91 .

Ring cleavage: The thiazolidinone ring could fragment in various ways. A common pathway would be the cleavage of the C2-N3 and C4-C5 bonds, which could lead to a variety of smaller charged fragments.

Predicted Mass Spectrometry Fragmentation Table

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 119 | [C₃H₅NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₂H₅NS]⁺˙ | M - CO |

This comprehensive spectroscopic analysis, although theoretical, provides a robust framework for the structural identification and characterization of 2-Mercaptothiazolidin-5-one. Experimental verification would be necessary to confirm these predicted values.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a compound by measuring its mass with extremely high accuracy. thermofisher.comnih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places, allowing for the differentiation between molecules with the same nominal mass but different elemental formulas. enovatia.comwikipedia.org

For 2-Mercaptothiazolidin-5-one, with the molecular formula C₃H₃NOS₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This calculated value serves as a benchmark for experimental determination via HRMS. The ability of HRMS to provide mass accuracy, often to within 5 parts per million (ppm), is typically sufficient to uniquely confirm the elemental composition for a molecule of this size. wikipedia.org An experimentally determined mass that matches the theoretical exact mass provides unambiguous confirmation of the compound's molecular formula.

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 3 | 12.000000 | 36.000000 |

| Hydrogen | ¹H | 3 | 1.007825 | 3.023475 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Sulfur | ³²S | 2 | 31.972071 | 63.944142 |

| Total Theoretical Monoisotopic Mass | 132.965406 |

Fragmentation Patterns and Structural Information

In mass spectrometry, following ionization, the molecular ion (M•+) can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a molecular fingerprint that provides valuable information about the compound's structure. The fragmentation of 2-Mercaptothiazolidin-5-one would be dictated by the stability of the resulting fragment ions and neutral losses, influenced by its functional groups: a cyclic thioester (part of the thiazolidinone ring), a secondary amine, and a thiol group.

The molecular ion (M•+) peak would be expected at an m/z corresponding to its monoisotopic mass (~133). Key fragmentation pathways would likely involve:

α-cleavage: Cleavage of bonds adjacent to the heteroatoms (S, N, O) is a common fragmentation pathway. miamioh.edu For instance, cleavage next to the carbonyl group could lead to the loss of a CO molecule (28 Da) or other fragments.

Ring Cleavage: The thiazolidinone ring itself can fragment in various ways. A common pathway for cyclic compounds involves the loss of small, stable neutral molecules.

Loss of the Mercapto Group: The C-S bond of the mercapto group could cleave, leading to the loss of an •SH radical.

Analysis of these patterns helps to piece together the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 133 | [C₃H₃NOS₂]⁺• | (Molecular Ion) |

| 105 | [C₂H₃NS₂]⁺• | CO |

| 100 | [C₃H₂NO₂S]⁺• | SH |

| 72 | [C₂H₂NS]⁺ | CO, SH |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores.

The structure of 2-Mercaptothiazolidin-5-one contains several chromophores that give rise to characteristic electronic transitions:

Carbonyl Group (C=O): This group is a classic chromophore. It is expected to exhibit a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. The n → π* transition involves promoting a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. uzh.chyoutube.com

Sulfur Atoms: The sulfur atoms possess non-bonding electron pairs (lone pairs). These electrons can be excited to anti-bonding sigma orbitals (σ), resulting in n → σ transitions. youtube.com

Thioamide-like Moiety: The N-C=O group within the ring structure also contributes to the electronic absorption profile.

The combination of these chromophores will result in a UV-Vis spectrum with distinct absorption bands, providing information about the electronic structure of the molecule. mdpi.com

| Electronic Transition | Chromophore / Involved Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| n → π | Carbonyl group (C=O) | Longer UV (e.g., ~270-300 nm) | Low |

| π → π | Carbonyl group (C=O) | Shorter UV (e.g., <200 nm) | High |

| n → σ* | Sulfur atoms (C-S-C, C-SH) | Shorter UV | Low to Medium |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netnih.gov This technique provides precise coordinates of each atom, from which bond lengths, bond angles, and torsional angles can be calculated. Furthermore, it reveals how individual molecules are arranged relative to one another in the crystal lattice, a phenomenon known as crystal packing. springernature.com

The crystal packing of 2-Mercaptothiazolidin-5-one would be primarily governed by intermolecular interactions. Based on its molecular structure, several key interactions can be predicted:

Other Interactions: The thiol group (S-H) could also participate in weaker hydrogen bonding, either as a donor (S-H···O or S-H···N) or with its sulfur atom acting as a weak acceptor. Dipole-dipole interactions arising from the polar carbonyl group would also contribute to the stability of the crystal lattice.

A complete X-ray diffraction study would provide an unambiguous depiction of these interactions and the resulting supramolecular architecture. nih.gov

| Interaction Type | Donor Group | Acceptor Group | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond (Strong) | Amine (N-H) | Carbonyl Oxygen (C=O) | Primary interaction defining molecular chains or dimers. |

| Hydrogen Bond (Weak) | Thiol (S-H) | Carbonyl Oxygen (C=O), Nitrogen (N), Sulfur (S) | Secondary interactions contributing to 3D network stability. |

| Dipole-Dipole | Polar groups (e.g., C=O) | Polar groups (e.g., C=O) | Contributes to overall lattice energy and packing efficiency. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and properties. openaccessjournals.com These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. researchgate.net This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks to find the minimum energy arrangement of atoms in the molecule. This process yields the most stable three-dimensional structure. For heterocyclic compounds, DFT calculations, for example at the B3LYP/6-31G(d,p) level of theory, can be used to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. uoi.gr

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the calculation of the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. Such analyses are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | S1 | C2 | e.g., 1.85 Å | |

| Bond Length | C2 | N3 | e.g., 1.38 Å | |

| Bond Angle | C5 | S1 | C2 | e.g., 91.5° |

| Dihedral Angle | H-N3 | C2 | S1 | e.g., 178.0° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap implies high stability. researchgate.net FMO analysis helps explain the difference in efficiencies and reactivity among related compounds. researchgate.net

| Parameter | Description | Typical Information Yielded |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (LUMO-HOMO) | Energy Gap | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment (µ) | Measure of molecular polarity | Influences solubility and intermolecular forces. researchgate.net |

DFT calculations are highly effective for predicting various spectroscopic properties, which can then be compared with experimental results to validate the computational model. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This method provides information about excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks in UV-Visible spectra.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can achieve very high accuracy but are typically more computationally demanding than DFT. They are often used as a benchmark for other methods or for systems where DFT may not be sufficiently accurate.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ucr.edu Unlike quantum chemical calculations that often focus on static, optimized structures, MD simulations provide insights into the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as a solvent or a biological receptor. researchgate.netseab.gr

In an MD simulation, atoms are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between atoms are calculated using a molecular mechanics force field. These simulations can reveal how a molecule like 2-Mercaptothiazolidin-5-one behaves in a realistic environment, such as in an aqueous solution or near a protein binding site. researchgate.net This information is particularly valuable in fields like drug design, where understanding the dynamic interactions between a ligand and its target is essential. ucr.edu

Conformational Flexibility and Dynamic Behavior

The five-membered thiazolidinone ring is not planar and can adopt various conformations. The conformational flexibility of this heterocyclic system is crucial for its interaction with biological targets. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of 2-Mercaptothiazolidin-5-one and identify its stable conformers.

Studies on related thiazolidine (B150603) derivatives have shown that the ring can exist in different "envelope" or "half-chair" conformations. cdnsciencepub.com The preferred conformation is influenced by the nature and position of substituents on the ring. For 2-Mercaptothiazolidin-5-one, the key dihedral angles involving the sulfur, nitrogen, and carbonyl group define the ring's pucker.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of 2-Mercaptothiazolidin-5-one in different environments, such as in aqueous solution or when interacting with a protein binding site. nih.govnih.gov MD simulations track the atomic motions over time, revealing the accessible conformational states and the transitions between them. This information is vital for understanding how the molecule might adapt its shape to bind to a biological receptor. For instance, simulations on similar 2,4-thiazolidinedione (B21345) derivatives have been used to study their interaction with therapeutic targets. nih.gov

Table 1: Key Dihedral Angles in Thiazolidinone Ring Conformations

| Dihedral Angle | Description | Typical Values (Degrees) |

| C5-S1-C2-N3 | Defines the pucker at the sulfur and nitrogen atoms | Varies significantly between conformers |

| S1-C2-N3-C4 | Describes the planarity around the amide bond | Close to 180° (trans) or 0° (cis) |

| N3-C4-C5-S1 | Defines the pucker at the carbon backbone | Can be positive or negative, indicating the direction of the pucker |

| C4-C5-S1-C2 | Describes the twist in the C-S-C part of the ring | Influences the overall ring shape |

Note: The actual values for 2-Mercaptothiazolidin-5-one would require specific computational studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving thiazolidinone derivatives. jmchemsci.comjmchemsci.comresearchgate.net These studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, researchers can determine the activation energy of a reaction and predict its feasibility.

For example, the synthesis of the thiazolidin-4-one ring, a close isomer of the 5-one, is often achieved through the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid. nih.gov DFT calculations can model this reaction, showing the step-by-step process of bond formation and breaking. jmchemsci.comjmchemsci.com This includes the initial nucleophilic attack of the sulfur on the imine carbon, followed by intramolecular cyclization and dehydration.

Table 2: Energetic Profile of a Hypothetical Thiazolidinone Synthesis Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., Schiff base and mercaptoacetic acid) | 0.0 |

| Transition State 1 | Structure corresponding to the initial nucleophilic attack | +15.2 |

| Intermediate | A transient species formed after the first step | -5.8 |

| Transition State 2 | Structure for the intramolecular cyclization | +12.5 |

| Product | The final thiazolidinone ring | -25.0 |

Note: These values are illustrative and would need to be calculated specifically for the synthesis of 2-Mercaptothiazolidin-5-one.

Furthermore, computational studies can investigate the reactivity of the 2-Mercaptothiazolidin-5-one molecule itself, such as the acidity of the thiol proton or the susceptibility of the carbonyl group to nucleophilic attack. mdpi.com This information is valuable for designing new synthetic routes and understanding the molecule's chemical behavior.

Prediction of Physicochemical Descriptors for Biological Activity